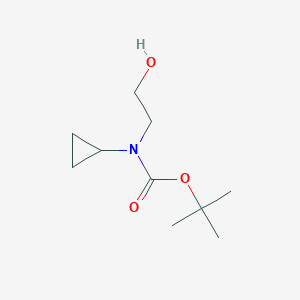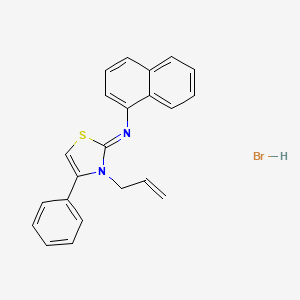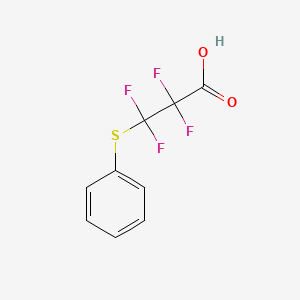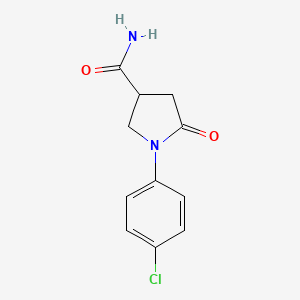
tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate” is a chemical compound that is used in the synthesis of phosphatidyl ethanolamines and ornithine . It is a protected amine and is used in palladium-catalyzed synthesis .
Synthesis Analysis
The synthesis of “tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate” involves the use of Di-tert-butyl dicarbonate and Monoethanolamine . It is also used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .Molecular Structure Analysis
The molecular formula of “tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate” is C10H19NO3 . The InChI code for this compound is 1S/C10H19NO3/c1-10(2,3)14-9(13)11(6-7-12)8-4-5-8/h8,12H,4-7H2,1-3H3 .Chemical Reactions Analysis
The compound is involved in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate” is 201.2628 g/mol . More detailed physical and chemical properties are not available in the current resources.Safety and Hazards
The compound is classified as having acute toxicity, oral (Category 4), H302. It causes skin irritation (Category 2), H315, and serious eye irritation (Category 2A), H319. It may also cause respiratory irritation (Category 3), H335 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment is advised .
Propiedades
IUPAC Name |
tert-butyl N-cyclopropyl-N-(2-hydroxyethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11(6-7-12)8-4-5-8/h8,12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWWFYYRBILKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 7-bromospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2598961.png)
![N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride](/img/no-structure.png)
![[2-(3-Methylsulfanylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2598965.png)

![[4-[(3,5-Dimethoxyphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2598967.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2598971.png)

![5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2598974.png)
![N-(2-chloro-4-methylphenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2598975.png)
![(1R,5S)-8-((3,5-difluorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2598976.png)
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2598977.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2598981.png)
